molecular formula C21H42O4 B077188 1-Stearoyl-rac-glycerol CAS No. 11099-07-3

1-Stearoyl-rac-glycerol

Cat. No.: B077188
CAS No.: 11099-07-3
M. Wt: 358.6 g/mol
InChI Key: VBICKXHEKHSIBG-UHFFFAOYSA-N
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Description

Octadecanoic acid, ester with 1,2,3-propanetriol, sulfated (CAS 9009-32-9) is a sulfated derivative of glycerol monostearate (GMS). Its molecular formula is C21H44O5 (calculated molecular weight: 376.57 g/mol), with hydrogen bond donor/acceptor counts of 4 and 5, respectively . The sulfation introduces an anionic sulfate group, enhancing water solubility and surfactant properties compared to non-sulfated glycerol esters. This compound is used in industrial and cosmetic applications as an emulsifier or stabilizer .

Properties

IUPAC Name

2,3-dihydroxypropyl octadecanoate
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InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3
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InChI Key

VBICKXHEKHSIBG-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
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Molecular Formula

C21H42O4
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DSSTOX Substance ID

DTXSID7029160
Record name Glycerol 1-monostearate
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Molecular Weight

358.6 g/mol
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Physical Description

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour
Record name Glyceryl monostearate
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Solubility

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol)
Record name Glyceryl monostearate
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CAS No.

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9
Record name 1-Monostearin
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Record name (R)-2,3-Dihydroxypropyl stearate
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Record name Glyceryl monostearate [JAN:NF]
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Record name 1,2,3-Propanetriol, homopolymer, isooctadecanoate
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Record name Glycerol 1-monostearate
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Record name GLYCERYL 1-STEARATE
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Preparation Methods

Microwave-Assisted Catalytic Esterification

A rapid and efficient method involves microwave irradiation to accelerate the esterification process. In this approach:

  • Reactants : Glycerol, stearic acid, copper p-toluenesulfonate (catalyst), anhydrous sodium sulfate (drying agent), and acetone (solvent).

  • Conditions : Microwave power of 300 W for 4 minutes at ambient pressure.

  • Outcomes : Conversions exceeding 90% are achieved, with the product exhibiting a melting point of 62–63°C.

This method reduces reaction times from hours to minutes, leveraging microwave energy to enhance molecular collision frequency. Copper p-toluenesulfonate acts as a Lewis acid catalyst, polarizing the carbonyl group of stearic acid to facilitate nucleophilic attack by glycerol’s hydroxyl groups.

Base-Catalyzed Esterification

Industrial-scale production often employs alkaline catalysts for cost efficiency:

  • Reactants : Hydrogenated palm oil (source of stearic acid), glycerol, sodium hydroxide (catalyst).

  • Conditions : Temperatures of 218–220°C under vacuum (-0.08 MPa) for 30 minutes.

  • Mechanism : The base catalyst deprotonates glycerol, increasing its nucleophilicity. The reaction proceeds via a nucleophilic acyl substitution mechanism.

This method yields a crude GMS mixture requiring purification through multi-stage distillation (discussed in Section 3).

Catalyst-Free Esterification

Recent patents describe catalyst-free approaches for producing glycerol esters:

  • Reactants : Glycerol and stearic acid in molar ratios of 1:0.45–1:0.58.

  • Conditions : Temperatures of 30–300°C under inert atmospheres.

  • Advantages : Eliminates catalyst removal steps, reducing post-processing complexity. However, reaction times are longer (2–6 hours).

Purification and Quality Control

Crude GMS and its sulfated derivative require rigorous purification to meet industrial standards.

Multi-Stage Distillation

A four-stage distillation process refines GMS:

StageTemperature (°C)Vacuum (Pa)Purpose
1160–225150–200Remove moisture
2190–2203–10Eliminate glycerol and free fatty acids
3200–2203–15Extract residual impurities
4210–2300.1–7Final purification

This protocol achieves ≥98% purity, with acid values <1.0 mg KOH/g.

Neutralization and Filtration

Post-esterification, phosphoric acid neutralizes residual catalysts (e.g., NaOH), adjusting pH to 6.0–7.5. Filtration removes insoluble salts, yielding a clarified ester.

Reaction Optimization Strategies

Stoichiometric Adjustments

Varying the glycerol:stearic acid ratio controls mono-, di-, and triester formation:

  • Monoester Maximization : A 1:0.5 molar ratio favors glycerol monostearate.

  • Excess Glycerol : Reduces di-/triester byproducts but complicates separation.

Solvent Selection

Acetone enhances reaction homogeneity in microwave-assisted methods, reducing side reactions.

Energy Efficiency

Microwave irradiation cuts energy consumption by 60% compared to conventional heating.

Industrial vs. Laboratory-Scale Production

ParameterIndustrial ScaleLaboratory Scale
CatalystNaOH (low-cost)Cu p-toluenesulfonate (high activity)
Reaction Time30–60 minutes4 minutes
Yield85–90%89–92%
PurificationMulti-stage distillationSolvent extraction

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, ester with 1,2,3-propanetriol, sulfated undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Octadecanoic acid (stearic acid) is a saturated fatty acid with an 18-carbon chain. When esterified with 1,2,3-propanetriol (glycerol) and sulfated, it forms a surfactant that exhibits unique properties beneficial for various applications. The sulfation process enhances its hydrophilic characteristics while maintaining the lipophilic properties of the fatty acid.

Applications in Scientific Research

  • Surfactant in Chemical Processes
    • Emulsification : This compound is widely used as an emulsifying agent in food and cosmetic formulations due to its ability to stabilize oil-water mixtures. Its surfactant properties facilitate the formation of stable emulsions, which are essential in many industrial applications.
    • Detergency : In cleaning products, it acts as a detergent that enhances the removal of dirt and grease by lowering the surface tension of water.
  • Biological Applications
    • Antimicrobial Activity : Research has indicated that sulfated fatty acids possess antimicrobial properties. Studies have shown that octadecanoic acid derivatives can inhibit the growth of various pathogens, making them potential candidates for use in antimicrobial coatings or preservatives .
    • Cell Membrane Interaction : The compound's amphiphilic nature allows it to interact with cell membranes, which can be exploited in drug delivery systems where it facilitates the transport of therapeutic agents across lipid membranes .
  • Industrial Applications
    • Cosmetics and Personal Care Products : Due to its moisturizing properties and ability to improve product texture, this compound is often included in lotions, creams, and hair care products. It helps to create a smooth application feel while providing emollient benefits .
    • Food Industry : As a food additive, it serves as an emulsifier and stabilizer in various food products. Its safety profile has been evaluated, making it suitable for use in edible formulations.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of octadecanoic acid derivatives against Staphylococcus aureus. The results demonstrated that sulfated esters exhibited significant bactericidal activity at low concentrations. This finding supports the potential use of these compounds in developing antimicrobial agents for healthcare applications .

Case Study 2: Emulsification Performance

In an evaluation of emulsifying agents for cosmetic formulations, octadecanoic acid esters were compared with traditional emulsifiers. The study found that these compounds provided superior stability and texture to creams and lotions, leading to enhanced consumer satisfaction .

Data Table: Comparative Analysis of Applications

Application AreaSpecific UseBenefitsSource
Chemical ProcessesEmulsificationStabilizes oil-water mixtures
Biological ApplicationsAntimicrobial AgentInhibits pathogen growth
Industrial ApplicationsCosmetic FormulationsImproves texture and moisturization
Food IndustryFood AdditiveActs as an emulsifier and stabilizer

Mechanism of Action

The mechanism of action of octadecanoic acid, ester with 1,2,3-propanetriol, sulfated involves its surfactant properties. The sulfate group imparts hydrophilicity, while the long hydrocarbon chain provides hydrophobicity. This dual nature allows the compound to reduce surface tension and form micelles, which can encapsulate hydrophobic substances, enhancing their solubility in aqueous environments .

Comparison with Similar Compounds

Critical Analysis of Data Gaps

  • The exact molecular structure of the sulfated ester (including sulfate placement) remains unclear in available literature.
  • Limited toxicity or biodegradability data for sulfated glycerol esters compared to non-sulfated analogs .

Biological Activity

Octadecanoic acid, also known as stearic acid, is a saturated fatty acid with various biological activities. When esterified with 1,2,3-propanetriol and sulfated, this compound exhibits unique properties that have garnered attention in scientific research. This article explores the biological activity of octadecanoic acid, ester with 1,2,3-propanetriol, sulfated, focusing on its biochemical interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure:

  • IUPAC Name: Octadecanoic acid, ester with 1,2,3-propanetriol, sulfated
  • Molecular Formula: C₁₉H₃₈O₅S
  • Molecular Weight: 366.57 g/mol

The compound is characterized by a long hydrocarbon chain typical of fatty acids and the presence of a sulfate group which enhances its solubility and reactivity in biological systems.

Antioxidant Activity

Research indicates that octadecanoic acid possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress in various biological models. For instance:

  • In vitro studies demonstrated that octadecanoic acid can inhibit lipid peroxidation and protect cellular components from oxidative damage .
  • The compound's antioxidant capacity was quantified using assays such as DPPH and ABTS, revealing an IC50 value indicative of its potency compared to standard antioxidants .

Anti-inflammatory Effects

Octadecanoic acid has been linked to anti-inflammatory activities. Studies have shown that it can modulate inflammatory pathways:

  • In macrophage cell lines (RAW 264.7), octadecanoic acid reduced the production of nitric oxide (NO) in response to lipopolysaccharide (LPS) activation. This suggests a potential role in managing inflammatory responses .
  • The compound was found to inhibit pro-inflammatory cytokine production, further supporting its anti-inflammatory profile.

Acaricidal Activity

A notable application of octadecanoic acid derivatives is in pest control:

  • A study investigating the acaricidal activity of octadecanoic acid-tetrahydrofuran-3,4-diyl ester demonstrated significant toxicity against Sarcoptes scabiei var. cuniculi larvae. The median lethal concentration (LC50) was determined to be 0.1 mg/ml after 24 hours of exposure .
  • This finding highlights the potential use of octadecanoic acid derivatives in agricultural and veterinary applications.

Case Study 1: Antioxidant and Anti-inflammatory Properties

In a controlled study assessing the effects of octadecanoic acid on oxidative stress and inflammation:

  • Objective: To evaluate the antioxidant capacity and anti-inflammatory effects of octadecanoic acid on RAW 264.7 cells.
  • Methodology: Cells were treated with varying concentrations of octadecanoic acid (1–100 μg/mL) followed by LPS stimulation.
  • Results:
    • Significant reduction in NO production was observed at concentrations above 10 μg/mL.
    • Increased cell viability was noted alongside reduced oxidative markers.

Case Study 2: Acaricidal Efficacy

In a laboratory setting focused on pest control:

  • Objective: To determine the efficacy of octadecanoic acid derivatives against mite larvae.
  • Methodology: Various concentrations of octadecanoic acid-tetrahydrofuran-3,4-diyl ester were applied to mite cultures.
  • Results:
    • Complete mortality was achieved at a concentration of 200 mg/ml within 4.5 hours.
    • The study concluded that this compound could be developed into an effective acaricide.

Data Summary Table

Biological ActivityMethodologyKey Findings
AntioxidantDPPH AssayIC50 value indicates strong free radical scavenging ability
Anti-inflammatoryNO Production AssayReduced NO levels in LPS-stimulated RAW 264.7 cells
AcaricidalIn vitro Toxicity TestLC50 = 0.1 mg/ml against Sarcoptes scabiei

Q & A

Basic Research Questions

Q. What are the established synthetic routes for sulfated octadecanoic acid glycerol esters, and how can reaction efficiency be optimized?

  • Methodology : Sulfated esters are typically synthesized via a two-step process:

Esterification : Glycerol is esterified with octadecanoic acid (stearic acid) using acid catalysts (e.g., sulfuric acid) at 120–150°C. Mono-, di-, or tri-esters form depending on stoichiometry .

Sulfation : The esterified product is sulfated using sulfur trioxide (SO₃) or chlorosulfonic acid in anhydrous conditions. Reaction efficiency is monitored via titration or FTIR to confirm sulfate group incorporation .

  • Optimization : Adjusting molar ratios of reactants, reaction time, and temperature improves yield. Catalytic methods using ionic liquids reduce side reactions .

Q. How can researchers characterize the degree of sulfation and esterification in these compounds?

  • Analytical Techniques :

  • Titration : Quantify free sulfate groups via acid-base titration .
  • FTIR : Peaks at 1240–1260 cm⁻¹ (S=O stretching) and 810–840 cm⁻¹ (C-O-S vibration) confirm sulfation .
  • NMR : ¹H/¹³C NMR distinguishes mono-, di-, and tri-esters. For example, glycerol backbone protons appear at δ 4.1–4.3 ppm, while sulfate groups shift carbonyl signals .
  • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS identifies molecular ion peaks and fragmentation patterns .

Q. What are the solubility and stability profiles of sulfated glyceryl stearates in aqueous systems?

  • Solubility : Sulfated esters exhibit improved water solubility compared to non-sulfated analogs due to hydrophilic sulfate groups. However, solubility decreases with higher fatty acid chain content .
  • Stability : Hydrolytic degradation occurs under alkaline conditions (pH > 8), cleaving sulfate groups. Storage at 2–8°C in dark, anhydrous environments is recommended .

Advanced Research Questions

Q. How do structural variations (e.g., mono- vs. di-esterification) affect the interfacial and self-assembly properties of sulfated glyceryl stearates?

  • Physicochemical Impact :

  • Mono-esters form micelles at lower critical micelle concentrations (CMC) due to higher hydrophilicity. Di-esters prefer lamellar or hexagonal phases in aqueous dispersions .
  • Sulfation enhances electrostatic repulsion, stabilizing nanoemulsions. Dynamic light scattering (DLS) and cryo-TEM are used to analyze particle size and morphology .
    • Applications : These properties are critical in drug delivery systems for encapsulating hydrophobic actives .

Q. What analytical challenges arise in detecting degradation products of sulfated glyceryl stearates under thermal stress?

  • Degradation Pathways :

  • Thermal decomposition (150–200°C) produces free fatty acids, glycerol, and sulfur oxides. Oxidation at unsaturated sites generates peroxides .
    • Detection Methods :
  • GC-MS : Identifies volatile degradation products (e.g., stearic acid, sulfonic acids) .
  • HPLC-ELSD : Quantifies non-volatile residues using evaporative light scattering detection .

Q. How do sulfated glyceryl stearates interact with biomacromolecules (e.g., proteins) in pharmaceutical formulations?

  • Methodology :

  • Circular Dichroism (CD) : Monitors conformational changes in proteins upon surfactant binding .
  • Isothermal Titration Calorimetry (ITC) : Measures binding affinity and thermodynamics .
    • Findings : Sulfated esters may destabilize protein structures via electrostatic interactions, necessitating stabilizers like trehalose in formulations .

Q. What regulatory considerations apply to the use of sulfated glyceryl stearates in food-contact materials or pharmaceuticals?

  • Compliance :

  • FDA/EFSA : Requires genotoxicity studies (Ames test) and migration tests for food-contact plastics. SML (Specific Migration Limit) for sulfated esters is 0.1 mg/kg in the EU .
  • Pharmacopeial Standards : USP-NF guidelines mandate purity ≥90% for excipient use, verified via HPLC .

Data Contradictions and Resolution

Q. Discrepancies in CAS registry numbers for sulfated vs. non-sulfated glyceryl stearates: How can researchers ensure accurate compound identification?

  • Resolution :

  • Non-sulfated glyceryl stearates: CAS 11099-07-3 (crude) or 123-94-4 (pure) .
  • Sulfated derivatives: CAS 14356-65-1 (trisodium salt) or 177771-33-4 (phosphate-silicic acid anhydride) .
    • Verification : Cross-check with FTIR/NMR for sulfate groups and consult regulatory databases (e.g., EPA’s Endocrine Disruptor Screening Program) .

Methodological Best Practices

  • Synthesis : Use inert atmospheres (N₂/Ar) to prevent oxidation during sulfation .
  • Analysis : Combine multiple techniques (e.g., NMR + MS) to resolve isomeric ester distributions .
  • Storage : Lyophilize samples to minimize hydrolytic degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Stearoyl-rac-glycerol
Reactant of Route 2
Reactant of Route 2
1-Stearoyl-rac-glycerol

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